molecular formula C9H6ClN3O3 B1597782 Indazole, 1-acetyl-3-chloro-5-nitro- CAS No. 68159-07-9

Indazole, 1-acetyl-3-chloro-5-nitro-

Cat. No.: B1597782
CAS No.: 68159-07-9
M. Wt: 239.61 g/mol
InChI Key: DEEUMCDEYWSONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Indazole, 1-acetyl-3-chloro-5-nitro-” is a heterocyclic aromatic organic compound . It is a member of the indazole family, which are bicyclic structures composed of a benzene ring fused to a pyrazole ring . The compound has a molecular formula of C9H7N3O3 .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years due to their wide variety of medicinal applications . Strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The structure of “Indazole, 1-acetyl-3-chloro-5-nitro-” is not explicitly mentioned in the search results, but it can be inferred that it contains the indazole core structure with acetyl, chloro, and nitro substituents .

Scientific Research Applications

Therapeutic Applications

Indazole derivatives have been extensively studied for their therapeutic potential. These compounds have demonstrated a wide range of biological activities, leading to their investigation as novel therapeutic agents. Derivatives of indazole have shown promising anticancer and anti-inflammatory activities. They are also being explored for their applications in disorders involving protein kinases and neurodegeneration. The mechanism of action of these compounds, where defined, offers new avenues for creating molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Medicinal Chemistry

The chemistry of indoles and indazoles is a continually evolving field in organic chemistry, attracting the attention of researchers for its potential in drug development. Indazole derivatives, in particular, have been found to exhibit a variety of medicinal properties, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, and antituberculosis activities. This diversity in biological activity highlights the potential of indazole derivatives in medicinal chemistry and drug discovery, making them valuable targets for the synthesis of new pharmacological agents (Ali, Dar, Pradhan, & Farooqui, 2013).

Anticancer Agents

Indazole derivatives are increasingly recognized for their anticancer properties. They are being developed as inhibitors targeting various cancer-related pathways and enzymes, such as fibroblast growth factor receptors (FGFRs), indoleamine-2,3-dioxygenase1 (IDO1), proviral integration site MuLV (Pim) kinases, aurora kinases, Bcr-Abl, hypoxia-inducible factor-1 (HIF-1), and carbonic anhydrase (CA). These compounds have shown efficacy in preclinical models, underscoring their potential as anticancer agents. Structural modifications based on structure-activity relationships of active indazole derivatives could lead to more potent anti-cancer leads or clinical drugs, emphasizing the importance of indazole derivatives in cancer therapy research (Wan, He, Li, & Tang, 2019).

Properties

IUPAC Name

1-(3-chloro-5-nitroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c1-5(14)12-8-3-2-6(13(15)16)4-7(8)9(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEUMCDEYWSONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218334
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68159-07-9
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068159079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indazole, 1-acetyl-3-chloro-5-nitro-
Reactant of Route 2
Reactant of Route 2
Indazole, 1-acetyl-3-chloro-5-nitro-
Reactant of Route 3
Reactant of Route 3
Indazole, 1-acetyl-3-chloro-5-nitro-
Reactant of Route 4
Reactant of Route 4
Indazole, 1-acetyl-3-chloro-5-nitro-
Reactant of Route 5
Reactant of Route 5
Indazole, 1-acetyl-3-chloro-5-nitro-
Reactant of Route 6
Reactant of Route 6
Indazole, 1-acetyl-3-chloro-5-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.